Cas no 954239-78-2 (Methyl 7-BromobenzoDoxazole-2-carboxylate)

Methyl 7-BromobenzoDoxazole-2-carboxylate is a high-purity heterocyclic compound featuring a benzo[d]oxazole core functionalized with a bromine atom at the 7-position and a methyl ester group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems in pharmaceuticals and agrochemicals. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The methyl ester group offers versatility for further transformations, including hydrolysis or amidation. Its well-defined molecular architecture ensures consistent performance in medicinal chemistry research, where it is employed in the development of bioactive molecules targeting various therapeutic areas. The compound exhibits excellent stability under standard storage conditions.
Methyl 7-BromobenzoDoxazole-2-carboxylate structure
954239-78-2 structure
Product Name:Methyl 7-BromobenzoDoxazole-2-carboxylate
CAS No:954239-78-2
MF:C9H6BrNO3
MW:256.052841663361
MDL:MFCD09832207
CID:1026247
PubChem ID:53408475
Update Time:2025-07-02

Methyl 7-BromobenzoDoxazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 7-bromobenzo[d]oxazole-2-carboxylate
    • 7-Bromo-benzooxazole-2-carboxylic acid methyl ester
    • Methyl 7-bromo-1,3-benzoxazole-2-carboxylate
    • Methyl 7-bromo-2-benzoxazolecarboxylate (ACI)
    • DB-080262
    • MFCD09832207
    • CS-0330027
    • 954239-78-2
    • Methyl7-bromobenzo[d]oxazole-2-carboxylate
    • SB40260
    • DTXSID60696307
    • Methyl 7-BromobenzoDoxazole-2-carboxylate
    • MDL: MFCD09832207
    • Inchi: 1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3
    • InChI Key: SBTSZQYXJFNLCG-UHFFFAOYSA-N
    • SMILES: O=C(C1OC2C(=CC=CC=2Br)N=1)OC

Computed Properties

  • Exact Mass: 254.95311g/mol
  • Monoisotopic Mass: 254.95311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.3Ų

Methyl 7-BromobenzoDoxazole-2-carboxylate Security Information

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Methyl 7-BromobenzoDoxazole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:954239-78-2)Methyl 7-BromobenzoDoxazole-2-carboxylate
Order Number:A1046306
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:22
Price ($):356.0
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Additional information on Methyl 7-BromobenzoDoxazole-2-carboxylate

Methyl 7-BromobenzoDoxazole-2-carboxylate: A Versatile Compound in Pharmaceutical Research

Methyl 7-BromobenzoDoxazole-2-carboxylate (CAS No. 954239-78-2) represents a significant advancement in the field of medicinal chemistry, offering unique structural properties that make it a promising candidate for various therapeutic applications. This compound belongs to the class of benzodiazole derivatives, a family of molecules known for their diverse biological activities. The integration of a 7-bromobenzene ring with a doxazole core, along with the methyl carboxylate functional group, creates a molecular framework that is both chemically stable and biologically active. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of targeted therapies for oncology and neurodegenerative diseases.

The 7-bromobenzene ring in Methyl 7-BromobenzoDoxazole-2-carboxylate plays a critical role in modulating the compound's pharmacokinetic properties. Bromine atoms, being electronegative, can influence the electronic distribution within the molecule, affecting its interaction with biological targets. This property has been leveraged in recent research to enhance the compound's selectivity towards specific receptors, such as the adenosine A2A receptor, which is implicated in several neurological disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the brominated benzene ring significantly improves the binding affinity of the compound to these receptors, suggesting its potential as a lead molecule for neuropharmacological applications.

One of the key features of Methyl 7-BromobenzoDoxazole-2-carboxylate is its doxazole core, a heterocyclic ring system that is widely used in the development of pharmaceutical agents. The doxazole ring provides structural rigidity and facilitates the formation of hydrogen bonds with target proteins, enhancing the compound's bioavailability and efficacy. Researchers have explored the use of this ring system in the design of fluorescent probes for in vivo imaging, where the compound's ability to emit light upon interaction with specific biomolecules has been demonstrated. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that the doxazole core contributes to the compound's photostability, making it suitable for long-term imaging studies in preclinical models.

The methyl carboxylate functional group in Methyl 7-BromobenzoDoxazole-2-carboxylate further enhances its utility in drug development. This group is known to improve the solubility of the compound in aqueous environments, which is crucial for oral bioavailability. Additionally, the carboxylate group can participate in ion-pair interactions with biological targets, increasing the compound's affinity for specific cellular receptors. A 2023 study in European Journal of Medicinal Chemistry highlighted the role of the carboxylate group in modulating the compound's interaction with protease enzymes, which are implicated in the progression of various cancers. This finding suggests that the compound could be further optimized for the treatment of protease-related diseases.

Recent advancements in synthetic chemistry have enabled the efficient production of Methyl 7-BromobenzoDoxazole-2-carboxylate, making it more accessible for research and development. The compound's synthesis typically involves the coupling of a brominated benzene derivative with a doxazole-containing precursor, followed by the introduction of the methyl carboxylate group. This synthetic route has been optimized to minimize byproducts and improve yield, as reported in a 2024 review in Chemical Communications. The ability to produce this compound in high purity and yield is essential for its application in preclinical studies, where consistent quality is required to ensure reproducible results.

The therapeutic potential of Methyl 7-BromobenzoDoxazole-2-carboxylate has been explored in several preclinical models. In oncology research, the compound has shown promising antitumor activity against breast cancer cell lines. A 2023 study in Cancer Research demonstrated that the compound inhibits the proliferation of these cells by inducing apoptosis and disrupting the cell cycle. The mechanism of action appears to involve the modulation of mitochondrial pathways, a finding that aligns with the compound's structural features. These results suggest that Methyl 7-BromobenzoDoxazole-2-carboxylate could be further developed as a therapeutic agent for breast cancer.

Another area of interest is the use of Methyl 7-BromobenzoDoxazole-2-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to modulate adenosine receptors and its potential to cross the blood-brain barrier make it a candidate for neuropharmacological applications. A 2024 preclinical study in Neuropharmacology reported that the compound reduces neuroinflammation and improves cognitive function in animal models of Alzheimer's disease. These findings underscore the compound's potential in the development of therapies for neurodegenerative conditions.

The structural versatility of Methyl 7-BromobenzoDoxazole-2-carboxylate also makes it a valuable tool in the design of drug derivatives. By modifying specific functional groups, researchers can tailor the compound's properties to target different biological pathways. For example, replacing the methyl carboxylate group with other functional groups could enhance the compound's activity against specific targets, such as kinase enzymes or ion channels. This flexibility in structure modification is critical for the development of personalized medicine, where the therapeutic approach can be customized to individual patient needs.

Despite its promising properties, the development of Methyl 7-BromobenzoDoxazole-2-carboxylate as a therapeutic agent is still in its early stages. Further research is needed to fully understand its mechanisms of action and to optimize its pharmacological profile. Preclinical studies have demonstrated its potential in various disease models, but clinical trials are necessary to evaluate its safety and efficacy in human patients. The compound's unique structural features, however, provide a strong foundation for its continued exploration in pharmaceutical research.

In conclusion, Methyl 7-BromobenzoDoxazole-2-carboxylate (CAS No. 954239-78-2) is a compound with significant potential in the field of medicinal chemistry. Its structural features, including the 7-bromobenzene ring, doxazole core, and methyl carboxylate group, contribute to its diverse biological activities. Recent studies have highlighted its applications in oncology, neurodegenerative diseases, and the development of fluorescent probes. As research in this area continues to advance, Methyl 7-BromobenzoDoxazole-2-carboxylate is poised to play a pivotal role in the discovery of new therapeutic agents.

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Amadis Chemical Company Limited
(CAS:954239-78-2)Methyl 7-BromobenzoDoxazole-2-carboxylate
A1046306
Purity:99%
Quantity:1g
Price ($):356.0
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